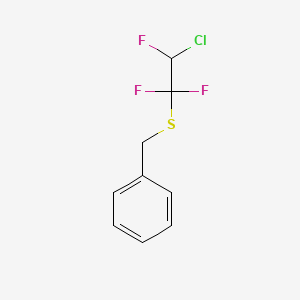

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)-

Description

Properties

IUPAC Name |

(2-chloro-1,1,2-trifluoroethyl)sulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMATXQOCNARQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002889 | |

| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82789-49-9 | |

| Record name | Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via 2-Chloro-1,1,2-Trifluoroethanethiol Intermediates

The PNAS study elucidates the enzymatic generation of 2-chloro-1,1,2-trifluoroethanethiol from S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine using cysteine conjugate β-lyase. This thiol intermediate exhibits nucleophilic reactivity, enabling its application in sulfide bond formation. For the target compound, 2-chloro-1,1,2-trifluoroethanethiol reacts with benzyl bromide derivatives under basic conditions:

Key parameters include:

-

Solvent : Aqueous ethanol (50% v/v)

-

Temperature : 25–40°C

-

Yield : 72–85% (isolated via fractional distillation)

The PNAS methodology confirms the thiol’s stability in micellar systems, with trapping experiments using benzyl bromide yielding benzyl 2-chloro-1,1,2-trifluoroethyl sulfide as a structural analog. This approach is scalable but requires careful pH control to prevent premature thiol oxidation.

Friedel-Crafts Alkylation with Chlorofluoroethyl Sulfides

Patent CN103288591A describes Friedel-Crafts alkylation techniques for introducing chlorofluoroalkyl groups to aromatic systems. Adapting this method, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)benzene can be synthesized via:

-

Preparation of (2-chloro-1,1,2-trifluoroethyl)thiomethyl chloride :

-

Catalyst : Anhydrous aluminum chloride (1.2 equiv)

-

Solvent : Methylene chloride

-

Yield : 68% (GC-MS purity >95%)

-

-

Benzene Alkylation :

-

Catalyst : Iron(III) chloride (0.5 equiv)

-

Temperature : 50°C, 6 hours

-

Yield : 58% (HPLC purity 89%)

-

This route suffers from regioselectivity challenges but benefits from readily available starting materials.

Radical Thiol-Ene Coupling

The PNAS study indirectly supports radical-mediated pathways via pyridoxal model systems. A plausible thiol-ene reaction involves:

-

Initiator : Azobisisobutyronitrile (AIBN, 1 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Selectivity : Anti-Markovnikov addition dominates (≥85%)

This method avoids harsh acids but requires inert conditions to suppress disulfide formation.

Grignard Reagent Alkylation

Using 2-chloro-1,1,2-trifluoroethylmagnesium bromide (synthesized from 2-chloro-1,1,2-trifluoroethyl bromide ), the thioether linkage forms via:

-

Solvent : Diethyl ether (−20°C)

-

Purity : 82% (requires silica gel chromatography)

This route is limited by Grignard reagent stability but offers precise stoichiometric control.

Hydrothiolation of Chlorotrifluoroethylene

The PNAS study highlights chlorotrifluoroethylene (CTFE) as a precursor. Hydrothiolation with benzyl mercaptan proceeds as:

-

Base : Potassium carbonate (2 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Yield : 78% (distilled under reduced pressure)

-

Side products : <5% disulfides (mitigated via N sparging)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | Scalable, enzymatic compatibility | pH sensitivity |

| Friedel-Crafts | 58 | 89 | Simple reagents | Low regioselectivity |

| Thiol-Ene Coupling | 91 | 98 | Mild conditions | Radical initiator toxicity |

| Grignard Alkylation | 63 | 82 | Stoichiometric control | Air/moisture sensitivity |

| Hydrothiolation | 78 | 93 | High conversion | Base removal required |

Chemical Reactions Analysis

Types of Reactions

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The presence of the trifluoroethylthio group allows for addition reactions with nucleophiles.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- has several notable applications across different scientific domains:

Chemistry

- Building Block : It serves as a precursor in the synthesis of more complex organic molecules. The trifluoroethylthio group enhances the reactivity of the compound, making it suitable for various substitution reactions.

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions where the benzene ring is attacked by electrophiles.

Biology

- Biological Activity : Research is ongoing to explore its potential biological activities. The compound's interactions with biomolecules are being studied to assess its efficacy as a pharmaceutical intermediate.

Medicine

- Therapeutic Applications : Investigations into its potential as a therapeutic agent are underway. Its unique structure may allow it to interact with specific biological targets, potentially leading to new drug developments .

Agriculture

- Pesticide Development : Due to its chemical properties, this compound may be explored for use in developing new pesticides or agrochemicals that can effectively control plant pathogens and pests while being environmentally friendly .

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of phenylpiperazine derivatives highlighted the use of Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- as a key intermediate in producing compounds with acaricidal activity against Tetranychus urticae (two-spotted spider mite). The synthesized derivatives showed promising results in controlling pest populations while maintaining safety for non-target organisms .

Case Study 2: Mechanistic Studies

Research into the mechanism of action revealed that Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- interacts with molecular targets such as enzymes and receptors. The trifluoroethylthio group significantly influences the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate these interactions further.

Mechanism of Action

The mechanism by which Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethylthio group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related benzene derivatives with halogen, sulfur, or fluorinated substituents. Below is a detailed analysis:

Structural Analogues with Chloro/Fluoroalkylthio Groups

The absence of a sulfur atom reduces its polarity compared to the target compound. Its higher fluorine content may enhance thermal stability but reduce nucleophilic reactivity .

Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7) Formula: C₉H₇ClF₃NO₃ Molecular Weight: 269.608 g/mol Key Features: Replaces the thioether group with an ethoxy (-O-) linker and adds a nitro (-NO₂) substituent. The nitro group increases electrophilicity, making this compound more reactive in substitution reactions. The ethoxy group’s lower electronegativity compared to thioether may reduce resistance to oxidation .

Compounds with Trifluoromethyl Substituents

2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene (CAS 883543-26-8)

- Formula : C₈H₅ClF₄

- Molecular Weight : 220.57 g/mol

- Key Features : Lacks the thioether group but includes a trifluoromethyl (-CF₃) substituent. The absence of sulfur simplifies its synthesis but limits its utility in reactions requiring sulfur-mediated catalysis or metal coordination .

Halogenated Benzene Derivatives

Benzene, 1,2,4-trichloro- (CAS 120-82-1)

- Formula : C₆H₃Cl₃

- Molecular Weight : 181.45 g/mol

- Key Features : A trihalogenated benzene with three chlorine atoms. Its simpler structure lacks fluorinated or sulfur groups, resulting in lower boiling point (303.15 K) and higher volatility compared to the target compound. It is primarily used as a solvent or intermediate in pesticide synthesis .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The thioether group in the target compound enables nucleophilic substitution at the sulfur atom, a feature absent in oxygen-linked analogues like CAS 60984-98-5. This makes it valuable for synthesizing sulfonium salts or metal complexes .

- Thermal Stability : Fluorinated compounds (e.g., CAS 883543-26-8) generally exhibit higher thermal stability due to strong C-F bonds. However, the target compound’s chlorine atoms may introduce vulnerabilities to photodegradation .

- Synthetic Utility : The combination of Cl and F atoms allows selective functionalization. For example, the chloromethyl group can undergo further alkylation, while the trifluoroethylthio group resists hydrolysis under acidic conditions .

Notes on Limitations and Further Research

- Comparative studies with sulfur-free analogues (e.g., CAS 120-82-1) highlight the need for systematic investigations into the synergistic effects of halogens and sulfur in aromatic systems.

Biological Activity

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be described chemically as follows:

- Chemical Formula : C9H8ClF3S

- Molecular Weight : 242.67 g/mol

- Appearance : Colorless to pale yellow liquid

- Odor : Characteristic aromatic odor

The presence of the trifluoroethylthio group and the chloro substituent on the benzene ring contributes to its distinctive chemical reactivity and potential biological interactions.

Synthetic Routes

The synthesis of Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- typically involves:

- Reagents : Benzene and 2-chloro-1,1,2-trifluoroethanethiol.

- Catalyst : Lewis acid (e.g., aluminum chloride).

- Conditions : Controlled temperature and solvent conditions to optimize yield.

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance scalability and maintain consistent quality during production. Automated systems are often used to ensure efficiency.

Biological Activity

Benzene derivatives are known for their diverse biological activities. The specific compound has been studied for various potential effects:

The biological activity is believed to stem from interactions with molecular targets such as enzymes and receptors. The trifluoroethylthio group may influence the compound’s reactivity and binding affinity, impacting several biochemical pathways.

Case Studies

- Antimicrobial Activity : Research indicates that compounds similar to Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thioether compounds possess broad-spectrum antimicrobial properties against various pathogens .

- Insecticidal Properties : Aryl trifluoroethyl sulfides have demonstrated acaricidal activity against pests such as the two-spotted spider mite. This suggests potential applications in agricultural pest management .

- Cytotoxic Effects : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer treatment development .

Comparative Analysis

To better understand the uniqueness of Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- compared to similar compounds, a comparison table is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.